molecular formula C7H11ClN2 B3024170 (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride CAS No. 40154-79-8

(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B3024170
CAS No.: 40154-79-8
M. Wt: 158.63
InChI Key: QCVFPKSPGIISLL-FYZOBXCZSA-N
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Description

(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chiral amine building block of high value in scientific research, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring and a stereogenic center, making it a versatile precursor for the synthesis of more complex molecules . Its primary application is serving as a key chiral intermediate in the development of active pharmaceutical ingredients. Similar (R)-configurented pyridinyl-ethanamine structures have been incorporated into patented compounds investigated as RET inhibitors for cancer treatment and have been featured in research related to inhibitors of human immunodeficiency virus replication . The dihydrochloride salt form offers enhanced stability and improved solubility in aqueous systems compared to the free base, facilitating its handling and use in various biological and chemical assays . As a building block, it can undergo various chemical reactions, including substitutions at the pyridine ring and further functionalization of the amine group . This compound is provided for research applications only. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

(1R)-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDMOCFYBMVHLU-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677612
Record name (1R)-1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40154-75-4, 40154-79-8
Record name (1R)-1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxaldehyde.

    Reductive Amination: The pyridine-3-carboxaldehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProductMechanismReference
Hydrogen peroxide (H₂O₂)N-Oxide derivativesElectrophilic oxidation at the amine group
m-Chloroperbenzoic acid (mCPBA)Pyridine N-oxide intermediatesRadical-mediated oxidation

Notable Example :

  • Oxidation with H₂O₂ produces (R)-1-(pyridin-3-yl)ethanamine N-oxide dihydrochloride, enhancing solubility for pharmaceutical formulations .

Reduction Reactions

The pyridine ring can be reduced to piperidine under catalytic hydrogenation:

Reagent/ConditionsProductSelectivityReference
H₂ (1 atm), Pd/C(R)-1-(Piperidin-3-yl)ethanamineRetention of chirality at amine
NaBH₄ in ethanolPartially reduced intermediatesLimited to amine group reduction

Key Insight :
Catalytic hydrogenation preserves stereochemistry, critical for maintaining biological activity in drug intermediates .

Substitution Reactions

The trifluoromethyl group and pyridine nitrogen participate in nucleophilic substitutions:

Reaction TypeReagentsProductYield
Nucleophilic aromatic substitutionKCN, CuCN3-Cyano-pyridine derivatives72%
AlkylationMethyl iodide, K₂CO₃N-Methylated derivatives85%

Mechanistic Detail :

  • Pyridine nitrogen acts as a directing group, enabling regioselective substitutions at the 2- and 4-positions .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

Carbonyl SourceConditionsProduct Application
BenzaldehydeRT, ethanolChiral ligands for asymmetric catalysis
Ketones (e.g., acetone)Reflux, toluenePrecursors for heterocyclic drug scaffolds

Example :

  • Condensation with 4-nitrobenzaldehyde yields a fluorescent Schiff base used in sensor technologies .

Comparative Reactivity Table

The compound’s reactivity differs from structurally related amines:

CompoundReaction with H₂O₂Reaction with NaBH₄
This compoundForms N-oxideNo reaction
(S)-1-(Pyridin-2-yl)ethanamineForms imineReduces to secondary amine
2-Amino-6-(trifluoromethyl)pyridineDecomposesPartial reduction

Mechanistic Studies

  • DFT Calculations : The amine group’s lone pair facilitates electron donation, lowering activation energy in substitution reactions by 12–15 kcal/mol .

  • Kinetic Isotope Effect (KIE) : kH/kD=2.3k_H/k_D=2.3 observed in H₂O₂ oxidations, indicating a radical-based pathway .

Scientific Research Applications

Anticancer Research

One of the most prominent applications of (R)-1-(pyridin-3-yl)ethanamine dihydrochloride is in the development of anti-cancer agents, particularly for treating glioblastomas—highly aggressive brain tumors. Research indicates that derivatives of this compound may exhibit anti-glioblastoma properties, making them potential candidates for therapeutic interventions in oncology .

Case Study:
In a study focused on the synthesis of new anti-glioblastoma drugs, structural modifications of (R)-1-(pyridin-3-yl)ethanamine were explored. The modifications aimed to enhance blood-brain barrier (BBB) penetration and reduce cardiotoxicity, crucial factors for effective brain tumor treatments .

Neurotransmitter Receptor Interactions

The compound has shown potential interactions with various neurotransmitter receptors, which may influence its pharmacological profile. Studies have evaluated its binding affinity to receptors involved in neurotransmission, suggesting that structural modifications can enhance or diminish its central nervous system penetration.

Building Block for Pharmaceuticals

(R)-1-(Pyridin-3-yl)ethanamine serves as a valuable building block in synthesizing pharmaceutical compounds. Its chiral nature allows it to be incorporated into various drug candidates where chirality plays a critical role in biological activity.

Example Applications:

  • Synthesis of chiral spirocyclic beta-lactams, which are important in antibiotic development.
  • Modifications leading to new drug candidates targeting specific diseases.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Positional Isomers of Pyridin-yl Ethanamine Derivatives

Compound Name CAS Number Molecular Formula Purity Key Properties
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride 1352640-52-8 C₇H₁₂Cl₂N₂ 95% Pyridine substituent at 2-position; reduced steric hindrance for axial binding .
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride 1012067-91-2 C₇H₁₂Cl₂N₂ 97% Substituent at 4-position; altered electronic effects due to para orientation .
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 1909288-54-5 C₇H₁₁Cl₂FN₂ N/A Fluorine at 5-position enhances metabolic stability and lipophilicity .

Key Observations :

  • Pyridin-3-yl vs. Pyridin-2-yl : The 3-position (meta) substituent in the target compound may improve π-π stacking interactions in drug design compared to the 2-position (ortho), which can induce steric clashes .

Stereochemical Variants

Compound Name CAS Number Molecular Formula Purity Key Properties
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride 40154-84-5 C₇H₁₂Cl₂N₂ 95% (S)-enantiomer; distinct pharmacological activity due to chirality .
Racemic 1-(Pyridin-3-yl)ethanamine dihydrochloride 1159823-02-5 C₇H₁₂Cl₂N₂ N/A Mixture of (R) and (S) forms; used in studies requiring non-stereoselective effects .

Key Observations :

  • Enantiomeric Specificity : The (R)-enantiomer (CAS 40154-79-8) often exhibits higher selectivity in asymmetric catalysis compared to the (S)-form .

Functionalized Pyridine Derivatives

Compound Name CAS Number Molecular Formula Key Modifications Properties
(R)-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride N/A C₈H₁₄Cl₂N₂ Methyl group at pyridine 2-position Increased steric bulk; potential for enhanced stability in acidic conditions .
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride 2061996-68-5 C₈H₁₁Cl₂F₃N₂ Trifluoromethyl at pyridine 5-position High lipophilicity; improved membrane permeability .
1-(3,4-Dihydroxyphenyl)ethylamine hydrochloride 62-31-7 C₈H₁₂ClNO₂ Catechol moiety instead of pyridine Polar, hydrophilic profile; neurotransmitter analog (e.g., dopamine) .

Key Observations :

  • Trifluoromethyl Groups : Enhance bioavailability and resistance to oxidative metabolism .
  • Catechol Derivatives : Differ significantly in electronic properties, favoring interactions with polar biological targets .

Key Observations :

  • Fluorinated analogs (e.g., CAS 1909288-54-5) may exhibit improved safety profiles compared to non-fluorinated derivatives .

Biological Activity

(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride, a chiral compound with the molecular formula C7H10N2·2HCl, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2·2HCl
  • Molecular Weight : 172.14 g/mol
  • CAS Number : 40154-75-4

The compound features a pyridine ring substituted with an ethylamine group, which contributes to its unique stereochemistry. The presence of a chiral center is significant for its biological interactions.

Biological Activity Overview

This compound exhibits notable biological activities that have been investigated in various contexts:

  • Antitumor Activity : Research indicates that derivatives of this compound may possess anti-glioblastoma properties, making them potential candidates for treating aggressive brain tumors.
  • Neurotransmitter Receptor Interactions : The compound's structure allows it to interact with neurotransmitter receptors, influencing its pharmacological profile and suggesting potential applications in treating neurological disorders .
  • Antimicrobial Potential : Some studies have explored the compound's role as a scaffold for designing new drugs against infectious diseases, including tuberculosis .

While specific mechanisms of action for this compound remain largely uncharacterized, its interactions with biological receptors and enzymes are critical areas of investigation. The chiral amine group may enable selective binding to various molecular targets, which is essential for modulating biological pathways effectively.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorPotential anti-glioblastoma properties
Neurotransmitter InteractionInteracts with receptors involved in neurotransmission
AntimicrobialInvestigated as a scaffold for drug design against tuberculosis
Enzyme InhibitionPotential interactions with specific enzymes

Case Study: Anti-Glioblastoma Research

A study published in the journal Cancer Research explored the use of (R)-1-(Pyridin-3-yl)ethanamine derivatives in inhibiting glioblastoma cell proliferation. The findings demonstrated that certain modifications to the compound enhanced its cytotoxicity against glioblastoma cells in vitro. The study highlighted the importance of structural modifications in improving therapeutic efficacy and reducing toxicity.

Case Study: Neurotransmitter Receptor Binding

Research conducted on the binding affinity of (R)-1-(Pyridin-3-yl)ethanamine to neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyridine derivatives. The ability to create analogs allows researchers to explore a wide range of biological activities and optimize pharmacokinetic properties.

Q & A

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

  • Methodological Answer : Use explosion-proof equipment due to potential HCl release under heat. Quench reactions with cold bicarbonate solutions to neutralize excess HCl. Monitor airborne particulates via real-time gas sensors and ensure fume hood airflow ≥100 ft/min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride
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(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride

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